molecular formula C6H10O2 B6240338 2-hydroxy-2-methylcyclopentan-1-one CAS No. 55767-59-4

2-hydroxy-2-methylcyclopentan-1-one

Cat. No.: B6240338
CAS No.: 55767-59-4
M. Wt: 114.14 g/mol
InChI Key: DIPSWNUPSRRWEH-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylcyclopentan-1-one is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . Its CAS registry number is 55767-59-4 . As a functionalized cyclopentanone, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of both ketone and hydroxyl groups on adjacent carbon atoms provides reactive handles for further chemical modification, making it a potential intermediate for the development of more complex molecular structures. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-methylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(8)4-2-3-5(6)7/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPSWNUPSRRWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301210
Record name 2-Hydroxy-2-methylcyclopentanone
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Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55767-59-4
Record name 2-Hydroxy-2-methylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55767-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-2-methylcyclopentanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Hydroxy 2 Methylcyclopentan 1 One and Its Stereoisomers

De Novo Synthetic Routes and Multi-Step Cascade Approaches

De novo synthesis of the cyclopentanone (B42830) core, coupled with the introduction of the hydroxyl and methyl groups, offers a direct path to 2-hydroxy-2-methylcyclopentan-1-one. Cascade reactions, where multiple bond-forming events occur in a single pot, provide an elegant and efficient strategy to build molecular complexity rapidly.

Cyclization and Annulation Strategies for Cyclopentanone Core Formation

The formation of the five-membered ring is a critical step in the synthesis of this compound. Intramolecular cyclization reactions are a common and effective strategy. A prominent example is the intramolecular aldol (B89426) condensation of a 1,4-dicarbonyl compound. For instance, the base-catalyzed condensation of 2,5-hexanedione (B30556) can lead to the formation of a five-membered ring. While this specific reaction typically yields 3-methyl-2-cyclopenten-1-one (B1293772) after dehydration, controlling the reaction conditions to favor the non-dehydrated aldol adduct is a potential route to a hydroxylated cyclopentanone scaffold. nih.govrsc.orgrsc.org

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, also provide a powerful tool for constructing the cyclopentanone core. While specific examples for the direct synthesis of this compound are not prevalent in the literature, the principles of reactions like the Pauson-Khand reaction, which involves the cobalt-mediated co-cyclization of an alkyne, an alkene, and carbon monoxide, could be conceptually applied.

Another relevant approach is the Piancatelli rearrangement, which transforms 2-furylcarbinols into 4-hydroxycyclopentenones. researchgate.net While this yields an unsaturated product, subsequent functional group manipulations could lead to the desired saturated compound.

Starting MaterialReaction TypeKey Reagents/ConditionsProduct TypeReference
2,5-HexanedioneIntramolecular Aldol CondensationBase catalyst (e.g., NaOH)3-Methyl-2-cyclopenten-1-one nih.govrsc.org
1-(2-furyl)ethanolPiancatelli RearrangementLewis or Brønsted acid4-Hydroxycyclopentenone derivative researchgate.net

Regioselective and Chemoselective Approaches in Synthesis

Achieving regioselectivity and chemoselectivity is paramount when dealing with multifunctional molecules. In the context of synthesizing this compound, this is particularly important during the introduction of the hydroxyl group.

A key regioselective transformation is the α-hydroxylation of a ketone. The direct oxidation of the enolate of 2-methylcyclopentanone (B130040) is a primary strategy. Various reagents can be employed for this purpose, with the choice of reagent and reaction conditions influencing the outcome. For example, using molecular oxygen with a strong base can generate the α-hydroxy ketone, although over-oxidation can be a competing side reaction. More controlled methods often involve the use of electrophilic oxygen sources such as oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) or Davis oxaziridines.

Chemoselectivity is crucial when other reactive functional groups are present in the molecule. For instance, if a precursor contains both a ketone and an ester, the choice of reducing agent for another part of the molecule would need to be selective to avoid reduction of the ketone. Similarly, in the cyclization of a dicarbonyl precursor, controlling which carbonyl group participates in the cyclization is a key chemoselective challenge.

Functional Group Interconversions on Cyclic Scaffolds

Functional group interconversions (FGIs) on a pre-formed cyclopentane (B165970) ring are a versatile strategy for arriving at the target molecule. This approach allows for the late-stage introduction of the required hydroxyl and methyl groups.

A plausible synthetic sequence could start from a readily available cyclopentanone derivative. For example, starting with cyclopentanone, α-methylation can be achieved via its enolate. The resulting 2-methylcyclopentanone can then undergo α-hydroxylation as described in the previous section.

Alternatively, one could envision starting from a different functional group and converting it to the desired ketone and alcohol. For instance, a cyclopentene (B43876) precursor could be dihydroxylated to a 1,2-diol. Selective oxidation of the secondary alcohol would then yield the desired α-hydroxy ketone. The regioselectivity of this oxidation would be a critical consideration.

Asymmetric and Stereoselective Synthesis

The synthesis of enantiomerically pure stereoisomers of this compound requires the use of asymmetric methodologies. This can be achieved through the use of chiral auxiliaries, chiral substrates, or enantioselective catalysts.

Chiral Auxiliary and Substrate-Controlled Stereoselection

Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com In the context of this compound synthesis, a chiral auxiliary could be attached to a cyclopentanone precursor to control the stereochemistry of α-functionalization. For example, forming a chiral enamine or imine from 2-methylcyclopentanone using a chiral amine, such as one derived from proline or a (S)- or (R)-1-phenylethylamine, can direct the approach of an electrophile (e.g., for hydroxylation) to one face of the enamine, leading to a diastereoselective synthesis of the α-hydroxy ketone. uoa.gr After the reaction, the auxiliary can be cleaved to reveal the chiral product.

Substrate-controlled stereoselection relies on the inherent chirality of the starting material to direct the stereochemical outcome of a reaction. For instance, if a chiral starting material is used to construct the cyclopentanone ring, its stereocenter(s) can influence the facial selectivity of subsequent reactions, such as the introduction of the hydroxyl group.

Chiral Auxiliary TypeApplicationExampleReference
Chiral Amines (e.g., from proline)Asymmetric α-alkylation/hydroxylationFormation of chiral enamines to direct electrophilic attack uoa.gr
Evans OxazolidinonesAsymmetric aldol reactionsNot directly applied to this molecule, but a general strategy for creating chiral centers wikipedia.org
CamphorsultamAsymmetric Michael additionsCan be used to set stereocenters in precursors to the cyclopentanone ring wikipedia.org

Enantioselective Catalysis in α-Hydroxylation and Cyclization Reactions

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

The enantioselective α-hydroxylation of ketones is a well-established field. Organocatalysis, using chiral amines like proline and its derivatives, has been shown to be effective in catalyzing the direct asymmetric α-hydroxylation of aldehydes and ketones using oxidants like nitrosobenzene. youtube.com This method could be directly applied to 2-methylcyclopentanone to produce chiral this compound. The catalyst forms a chiral enamine intermediate, which then reacts with the oxidant in a stereocontrolled manner.

Enantioselective cyclization reactions can also be employed to construct the chiral cyclopentanone core. For example, an intramolecular aldol reaction of a prochiral diketone could be catalyzed by a chiral proline-based catalyst to yield an enantiomerically enriched cyclic aldol product. While specific examples for the direct synthesis of this compound via this method are scarce, the principle is a powerful tool in asymmetric synthesis.

Catalytic SystemReaction TypeSubstratePotential Product
Proline and derivativesα-Hydroxylation2-Methylcyclopentanone(R)- or (S)-2-hydroxy-2-methylcyclopentan-1-one
Chiral Lewis AcidsAldol CyclizationProchiral 1,4-dicarbonyl compoundsEnantiomerically enriched cyclopentanone derivatives

Diastereoselective Control in Remote Stereocenter Introduction

The diastereoselective synthesis of substituted cyclopentanones, including precursors to this compound, often relies on the strategic introduction of stereocenters. While controlling the stereochemistry of adjacent centers is well-documented, achieving control over a remote stereocenter—one that is not directly adjacent to the reacting center—is a more complex challenge. This is particularly relevant when considering the synthesis of specific diastereomers of this compound that may possess distinct sensory properties.

A key strategy for achieving remote stereocontrol is through conjugate addition reactions , such as the Michael addition, to a chiral, non-racemic cyclopentenone precursor. In this approach, the existing stereocenter(s) on the cyclopentenone ring can direct the incoming nucleophile to a specific face of the molecule, thereby establishing a new stereocenter with a defined relationship to the existing one. The effectiveness of this diastereoselective control is influenced by several factors, including the nature of the chiral auxiliary or catalyst used, the reaction conditions, and the steric and electronic properties of the substrates.

For instance, the use of chiral organocatalysts in Michael additions to cyclic enones has been shown to provide high levels of both enantioselectivity and diastereoselectivity. nih.gov Proline-derived bifunctional secondary amine organocatalysts, for example, have been successfully employed in the Michael addition of cyclic ketones to nitroolefins, affording products with high diastereomeric ratios (up to 99:1). nih.gov While not directly applied to the synthesis of this compound in the reviewed literature, this methodology provides a strong foundation for developing a diastereoselective synthesis of its precursors.

The general mechanism for such a process can be envisioned as follows:

Formation of a Chiral Enamine: A chiral secondary amine catalyst reacts with the cyclopentenone precursor to form a chiral enamine intermediate.

Diastereoselective Michael Addition: The chiral enamine then undergoes a conjugate addition to a suitable Michael acceptor. The stereochemistry of the catalyst directs the approach of the acceptor, leading to the formation of a new stereocenter with a specific orientation relative to the existing ones.

Hydrolysis: Subsequent hydrolysis of the resulting iminium ion regenerates the ketone and the chiral catalyst, yielding the desired functionalized cyclopentanone with a high degree of diastereoselectivity.

The table below illustrates the potential of organocatalyzed Michael additions in achieving high diastereoselectivity in the synthesis of substituted cyclic ketones, a principle that can be extended to the synthesis of stereoisomers of this compound.

Catalyst TypeReactantsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
L-proline-derived bifunctional secondary amineCyclic Ketones and NitroolefinsUp to 99:1Up to 99%

Data sourced from studies on organocatalytic Michael additions. nih.gov

Furthermore, tandem reaction sequences, where a conjugate addition is followed by an intramolecular cyclization, can also be employed to construct highly functionalized and stereochemically defined cyclopentane rings. organic-chemistry.org These methods offer an efficient route to complex cyclic systems by forming multiple bonds and stereocenters in a single operation. organic-chemistry.org

Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry, particularly sustainability and atom economy, are increasingly driving the development of new synthetic routes for commercially important compounds like this compound. A key aspect of this is the utilization of renewable feedstocks.

A promising sustainable route to this compound involves the use of 5-hydroxymethylfurfural (HMF) , a platform chemical derivable from lignocellulosic biomass. google.comrsc.org The synthesis proceeds through the formation of 2,5-hexanedione, which can then be cyclized to a precursor of the target molecule.

One notable protocol involves the conversion of HMF to 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one. rsc.org This process can be achieved using water as a solvent and a reducing agent like zinc powder under hydrothermal conditions, avoiding the need for external catalysts and harsh reagents. google.com The reaction proceeds as follows:

Conversion of HMF to 2,5-Hexanedione: HMF is converted to 2,5-hexanedione in a one-pot reaction.

Intramolecular Aldol Condensation: The resulting 2,5-hexanedione undergoes a base-catalyzed intramolecular aldol condensation to yield 3-methyl-2-cyclopenten-1-one. This cyclization is a highly atom-economical step as it only eliminates a molecule of water.

Hydration: The final step to obtain this compound is the hydration of the double bond in 3-methyl-2-cyclopenten-1-one.

This approach is advantageous due to its use of a renewable starting material and the implementation of a one-pot reaction, which reduces waste and improves efficiency. Research has demonstrated that high yields of 3-methyl-2-cyclopenten-1-one can be obtained from 2,5-hexanedione. rsc.org

The table below summarizes the yields reported for the key steps in the sustainable synthesis of a precursor to this compound.

Reaction StepReactantProductYield
Conversion of HMF5-Hydroxymethylfurfural2,5-Hexanedione & 3-Methyl-2-cyclopenten-1-oneUp to 27.3% & 25.1% respectively
Aldol Condensation2,5-Hexanedione3-Methyl-2-cyclopenten-1-oneUp to 98%

Data sourced from studies on the conversion of biomass-derived feedstocks. google.comrsc.org

This bio-based route represents a significant advancement towards the sustainable production of this important flavor and fragrance compound, aligning with the growing demand for environmentally friendly chemical processes. mdpi.comresearchgate.net

Elucidation of Reactivity and Mechanistic Pathways of 2 Hydroxy 2 Methylcyclopentan 1 One

Carbonyl Group Reactivity and Transformations

The carbonyl group in 2-hydroxy-2-methylcyclopentan-1-one is a primary site for chemical reactions, characterized by its electrophilicity and the acidity of its α-protons.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. A classic example is the formation of cyanohydrins through the addition of cyanide. While direct studies on this compound are not prevalent, the reactivity can be inferred from the formation of related cyanohydrin structures like 2-hydroxy-1-methylcyclopentane-1-carbonitrile. This reaction typically involves the addition of a cyanide source to the parent ketone, 2-methylcyclopentanone (B130040), demonstrating the carbonyl's susceptibility to nucleophilic attack.

The presence of the hydroxyl group can influence these reactions, potentially participating in intramolecular processes or affecting the stereochemical outcome of the addition. Condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, are also conceivable. These would involve the formation of an enolate from this compound, which then acts as a nucleophile.

Table 1: Examples of Nucleophilic Addition to Related Cyclopentanones
ReactantNucleophileProduct
2-MethylcyclopentanoneCyanide (e.g., from HCN or NaCN)1-Hydroxy-2-methylcyclopentane-1-carbonitrile

Enolate Chemistry and α-Functionalization Strategies

Ketones can be deprotonated at the α-carbon to form enolates, which are powerful nucleophiles in their own right. In this compound, there are two α-carbons. However, the C2 carbon is a quaternary center bearing a hydroxyl group, which prevents deprotonation at this site. Therefore, enolate formation can only occur at the C5 position.

Once formed, this enolate can react with a variety of electrophiles, enabling α-functionalization. This strategy allows for the introduction of alkyl, acyl, or other functional groups at the C5 position, providing a pathway to a diverse range of substituted cyclopentanone (B42830) derivatives. The choice of base and reaction conditions is crucial to control the regioselectivity and prevent side reactions involving the hydroxyl group.

Hydroxyl Group Transformations and Derivatization for Reactivity Modulation

The tertiary hydroxyl group at the C2 position is another key reactive site. It can undergo transformations typical of alcohols, such as esterification or etherification. Derivatizing this hydroxyl group is a common strategy to "protect" it from undesired reactions during transformations elsewhere in the molecule, particularly at the carbonyl group or the C5 enolate position.

For instance, converting the hydroxyl group to a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride) or a benzyl (B1604629) ether can render it unreactive under basic or nucleophilic conditions. This protecting group can then be removed later in the synthetic sequence to regenerate the original α-hydroxy ketone functionality. Alkylation of the 2-hydroxy group has been shown in analogous systems to promote fast α-cleavage upon irradiation. acs.org

Rearrangement Reactions and Ring-Expansion/Contraction Pathways

Alpha-hydroxy ketones are well-known to undergo rearrangement reactions under acidic, basic, or thermal conditions. organicreactions.org The most common of these is the α-ketol rearrangement, which involves the 1,2-shift of the alkyl group from the hydroxyl-bearing carbon to the carbonyl carbon, proceeding through an enediol intermediate. organicreactions.org In the case of this compound, this could potentially lead to the formation of an isomeric α-hydroxy ketone.

Under more forcing conditions, particularly with metal catalysts, ring-expansion or ring-contraction pathways may become accessible. While not specifically documented for this compound, studies on the related methylcyclopentane (B18539) show that ring-opening can occur over catalysts like platinum or rhodium. The presence of the ketone and hydroxyl functionalities in this compound would significantly influence such pathways, potentially leading to the formation of substituted cyclohexanones (ring expansion) or acyclic keto-alcohols.

Catalyst-Mediated Transformations and Mechanistic Investigations

The reactivity of this compound can be significantly altered and controlled through the use of catalysts. As mentioned, transition metals can promote deep-seated rearrangements and ring-opening reactions. slideshare.net Acid and base catalysis are fundamental to many of its transformations, such as the α-ketol rearrangement and enolate formation. organicreactions.org

Recent advances have shown that combining photochemical energy with transition metal catalysis can unlock novel transformations. For example, aroyl radicals generated from the photochemical cleavage of aryl ketones can be intercepted by rhodium catalysts to achieve C-C bond borylation. nih.gov This cooperative approach could open new avenues for the functionalization of this compound, using it as a source for novel radical intermediates in catalytic cycles.

Radical and Photochemical Reaction Modalities

The photochemistry of ketones is a rich field, and α-hydroxy ketones possess unique reactivity. Upon absorption of UV light, they can undergo a Norrish Type I cleavage. wikipedia.orgyoutube.com This reaction involves the homolytic cleavage of the bond between the carbonyl group and the adjacent α-carbon (the C1-C2 bond). wikipedia.orglibretexts.org

For this compound, this α-cleavage would generate a diradical species. This highly reactive intermediate can then undergo several subsequent reactions. libretexts.org For instance, it could lose a molecule of carbon monoxide, followed by radical recombination to form a new ring system. libretexts.org Alternatively, intramolecular hydrogen atom transfer could lead to the formation of a hydroxy ketene, which can then cyclize to form a lactone. cdnsciencepub.comrsc.org This photochemical rearrangement of cyclic α-hydroxy ketones to lactones is a synthetically useful transformation. rsc.org The efficiency and pathway of these photochemical reactions are often dependent on the solvent and the specific structure of the ketone. cdnsciencepub.com

Table 2: Key Reaction Types and Intermediates
Reaction TypeKey IntermediatePotential Product Type
α-Ketol RearrangementEnediolIsomeric α-hydroxy ketone
Norrish Type I CleavageDiradicalLactone, new ring systems

Strategic Utilization of 2 Hydroxy 2 Methylcyclopentan 1 One in Advanced Organic Synthesis

Role as a Versatile Chiral Building Block

The presence of a stereocenter at the C-2 position makes 2-hydroxy-2-methylcyclopentan-1-one a valuable chiral synthon. The enantiomerically pure forms of this compound and its close derivatives serve as excellent starting points for asymmetric syntheses, allowing for the transfer of chirality to more complex target molecules.

A key strategy to obtain enantiomerically enriched hydroxycyclopentenones is through enzymatic kinetic resolution. For instance, the racemate of 4-hydroxy-2-methylcyclopent-2-en-1-one (B8106909) can be effectively resolved using lipases. researchgate.net This enzymatic process selectively acylates one enantiomer, allowing for the separation of the two enantiomers with high optical purity. This method provides access to both (R)- and (S)-enantiomers, which are crucial for the synthesis of a wide range of chiral molecules.

The O-protected derivatives of these chiral hydroxycyclopentenones are particularly useful in stereoselective reactions. The protected hydroxyl group can direct the approach of reagents, leading to high diastereoselectivity in subsequent transformations. This directing effect is instrumental in controlling the stereochemistry of newly formed chiral centers during the synthesis.

Precursor in Complex Natural Product Synthesis Schemes

The structural features of this compound and its analogues make them ideal precursors in the total synthesis of various natural products, most notably terpenoids. The cyclopentane (B165970) core of these building blocks often forms a key part of the final natural product structure.

One notable application is in the synthesis of terpenoids, a large and diverse class of naturally occurring organic compounds. The synthesis of optically active azulene (B44059) derivatives, which are useful for terpenoid synthesis, has been achieved using O-protected derivatives of 4-hydroxy-2-methylcyclopent-2-en-1-one. researchgate.net The synthetic strategy often involves a tandem conjugate addition of an allyl-metal reagent to the enone system, followed by trapping of the resulting enolate and a subsequent Mukaiyama Michael addition. researchgate.net This sequence of reactions allows for the efficient construction of the complex carbon skeleton of the target terpenoid.

Furthermore, the cyclopentenone unit is a powerful synthon for the synthesis of a variety of bioactive molecules. researchgate.net For example, a method for the conversion of the biomass-derived platform chemical furfural (B47365) into ethylcyclopentane (B167899) proceeds through a 5-ethyl-4-hydroxycyclopent-2-en-1-one intermediate, highlighting the versatility of these compounds in synthetic schemes originating from renewable resources. researchgate.net

Intermediate in the Construction of Advanced Pharmaceutical Scaffolds

The development of novel pharmaceutical agents often relies on the creation of unique molecular scaffolds that can be readily functionalized to interact with biological targets. Cyclopentane-based structures are prevalent in many medicinally important compounds, and this compound serves as a valuable starting point for the synthesis of such scaffolds.

One significant area of application is in the synthesis of carbocyclic nucleoside analogues. These compounds, where a carbocyclic ring replaces the furanose sugar of natural nucleosides, often exhibit potent antiviral and anticancer activities. The synthesis of these analogues can involve the condensation of a cyclopentenyl derivative with a nucleobase. nih.govnih.gov For instance, derivatives of 5'-dehydroxymethyl carbocyclic nucleosides have been synthesized by the condensation of a cyclopentenyl chloride with various pyrimidines, followed by epoxidation and substitution reactions. nih.govnih.gov While the specific compounds synthesized in this study did not show biological activity, the synthetic strategy demonstrates the utility of cyclopentane-based building blocks in accessing this important class of therapeutic agents. More recent efforts have focused on the synthesis of chiral cyclopentenol (B8032323) derivatives as key intermediates for biologically active carbocyclic nucleosides, with some analogues showing potent antiviral activity against viruses like vaccinia and cowpox. nih.gov

Furthermore, cyclopentapeptides have emerged as a promising class of CXCR4 antagonists, which are important targets for cancer and HIV therapy. The rational design of these antagonists often involves creating conformationally constrained cyclic peptides. acs.orgnih.gov While not a direct precursor, the principles of stereoselective synthesis and functionalization inherent in the chemistry of this compound are applicable to the construction of the complex chiral amino acid residues and cyclic backbones of these pharmaceutical scaffolds.

Design and Synthesis of Functionalized Cyclic Systems

Beyond its use as a precursor to specific target molecules, this compound is a valuable platform for the design and synthesis of a wide range of functionalized cyclic systems. The reactivity of the ketone and hydroxyl groups, as well as the enone system in its unsaturated analogues, allows for a diverse array of chemical modifications.

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool for building molecular complexity. The conjugate addition of allyl-metal reagents to O-protected 4-hydroxy-2-methylcyclopent-2-en-1-one followed by enolate trapping is a prime example of how this building block can be used in such a fashion to create highly functionalized cyclopentane rings. researchgate.net

Moreover, the cyclopentenone core can be incorporated into larger, fused ring systems. The development of synthetic routes to cyclopentenone derivatives is crucial as they are powerful synthons for a variety of bioactive molecules. researchgate.net The ability to introduce functionality at various positions on the cyclopentane ring with stereochemical control is essential for the synthesis of complex polycyclic structures.

The synthesis of carbocyclic C-nucleosides, where the nucleobase is attached to the carbocyclic ring via a carbon-carbon bond, represents another avenue for creating novel functionalized cyclic systems. A concise stereoselective synthesis of such compounds has been reported starting from an optically pure cyclopentenone derivative, highlighting the potential of these building blocks in the discovery of new therapeutic agents. researchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Mechanistic Elucidation in Research

Methodologies for Stereochemical Assignment and Absolute Configuration Determination

The presence of a chiral center at the C2 position in 2-hydroxy-2-methylcyclopentan-1-one, which is bonded to four different substituents (a hydroxyl group, a methyl group, a carbonyl group at C1, and the C3 methylene (B1212753) group of the ring), gives rise to two enantiomers: (R)-2-hydroxy-2-methylcyclopentan-1-one and (S)-2-hydroxy-2-methylcyclopentan-1-one. The determination of the specific spatial arrangement of these substituents, known as the absolute configuration, is a critical aspect of its chemical identity.

The primary method for assigning the absolute configuration is the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgquora.com This system assigns priorities to the four substituents attached to the chiral center based on atomic number. For this compound, the hydroxyl group (-OH) would receive the highest priority (1), followed by the bond to the carbonyl carbon (C1), then the bond to the C5 of the cyclopentane (B165970) ring, and finally the methyl group (-CH3) with the lowest priority. chegg.com Once priorities are assigned, the molecule is oriented so that the lowest-priority group is pointing away from the viewer. The sequence from priority 1 to 2 to 3 is then traced. A clockwise direction corresponds to the 'R' configuration (from the Latin rectus for right), while a counter-clockwise direction indicates the 'S' configuration (from the Latin sinister for left). quora.comlibretexts.org

While the CIP rules provide a nomenclature, experimental techniques are required to determine which enantiomer is which. The definitive method for determining absolute configuration is single-crystal X-ray crystallography. wikipedia.org This technique provides a detailed three-dimensional map of the electron density in a crystalline solid, allowing for the precise determination of the spatial arrangement of atoms. For this to be successful, a suitable single crystal of an enantiomerically pure sample of this compound would need to be prepared.

In the absence of a suitable crystal, or for routine analysis, chiroptical spectroscopic methods are employed. These include:

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation of a substance with the wavelength of light. The resulting spectrum, known as an ORD curve, can be compared to that of known compounds to infer the absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the chiral environment in the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).

Another powerful technique is the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. By reacting the chiral analyte with a chiral, enantiomerically pure reagent, a pair of diastereomers is formed. These diastereomers have different physical properties and, crucially, distinct NMR spectra. The differences in the chemical shifts of the protons or carbons near the chiral center in the resulting diastereomers can be used to determine the enantiomeric purity and, by correlation with known standards, the absolute configuration of the original molecule.

Method Principle Application to this compound
Cahn-Ingold-Prelog (CIP) Rules A set of sequence rules to assign a priority to the substituents attached to a stereocenter.Assignment of R/S nomenclature to the enantiomers based on the priority of the -OH, -C=O, -CH2-, and -CH3 groups.
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the arrangement of atoms.Unambiguous determination of the absolute configuration of one of the enantiomers.
Optical Rotatory Dispersion (ORD) Measurement of the variation of optical rotation with the wavelength of light.Correlation of the ORD spectrum with known standards to assign the absolute configuration.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Comparison of experimental and computationally predicted CD spectra to determine the absolute configuration.
Chiral Derivatizing Agents (CDAs) with NMR Formation of diastereomers with distinct NMR spectra.Reaction with a CDA (e.g., Mosher's acid) to create diastereomers with distinguishable NMR signals for determining enantiomeric excess and absolute configuration.

Advanced Chromatographic Techniques for Isomeric Separation and Purity Analysis

The separation of the enantiomers of this compound and the determination of its purity are critical for research and potential applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these purposes. sielc.com

Chiral HPLC is the most direct method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP). CSPs are themselves enantiomerically pure and create a chiral environment in the column. The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. For the separation of this compound, a column with a polysaccharide-based CSP would be a logical starting point. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the two enantiomeric peaks. researchgate.net

Gas Chromatography (GC) can also be used for chiral separations, often with a chiral stationary phase. Given the volatility of this compound, this is a viable technique.

For purity analysis , standard (non-chiral) HPLC and GC are used to identify and quantify any impurities. In HPLC, a reverse-phase column (e.g., C18) is commonly employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com Impurities would appear as separate peaks from the main analyte peak. The purity is then determined by the relative area of the analyte peak compared to the total area of all peaks in the chromatogram.

The table below illustrates a hypothetical HPLC method for the chiral separation of this compound.

Parameter Value
Column Chiralcel OD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Hypothetical Retention Time (S)-enantiomer 8.5 min
Hypothetical Retention Time (R)-enantiomer 10.2 min

In Situ Spectroscopic Studies of Reaction Intermediates and Kinetics

Understanding the mechanism of a chemical reaction requires the study of its kinetics and the detection of any transient intermediates. In situ spectroscopic techniques, which monitor the reaction as it happens, are invaluable for this purpose.

For the synthesis of this compound, for instance, via the oxidation of 2-methylcyclopentanone (B130040), in situ monitoring can provide a wealth of information.

ReactIR (Fourier-Transform Infrared Spectroscopy) is a powerful tool for this. An infrared probe is inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra. This would enable the monitoring of the disappearance of the reactant (2-methylcyclopentanone, characterized by its C=O stretch) and the appearance of the product (this compound, with its characteristic O-H and C=O stretches). The formation and decay of any short-lived intermediates that have distinct IR absorptions could also be observed.

In situ NMR spectroscopy is another technique that can provide detailed mechanistic insights. By conducting the reaction within an NMR tube, it is possible to track the changes in the concentrations of reactants, products, and intermediates over time. This can provide not only kinetic data but also structural information about any observed intermediates.

The kinetic profile of the reaction can be determined by plotting the concentration of the reactant or product as a function of time. This data allows for the determination of the reaction order and the rate constant.

The following table provides a hypothetical example of data that could be obtained from an in situ spectroscopic study of the formation of this compound.

Time (minutes) [2-methylcyclopentanone] (M) [this compound] (M)
01.000.00
100.750.25
200.560.44
300.420.58
600.180.82
900.070.93

This data could then be used to model the reaction kinetics and propose a detailed reaction mechanism.

Theoretical and Computational Chemistry Studies on 2 Hydroxy 2 Methylcyclopentan 1 One

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional arrangement of atoms in 2-hydroxy-2-methylcyclopentan-1-one. These calculations can predict various properties such as molecular orbital energies, charge distribution, and the relative stability of different conformations.

For instance, a theoretical study on the similar compound, 2-hydroxy-3-methyl-2-cyclopenten-1-one, utilized Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set to determine its most stable tautomeric form. researchgate.net Such calculations for this compound would likely involve optimizing the geometry of the molecule to find the lowest energy conformation. The cyclopentanone (B42830) ring can adopt various puckered conformations, such as the envelope and twist forms. The presence of the hydroxyl and methyl groups on the same carbon atom introduces steric and electronic effects that would influence the preferred conformation.

Table 1: Predicted Computational Data for this compound and Related Compounds

PropertyThis compound (Predicted)2-hydroxy-5-methylcyclopentan-1-one (Computed) nih.gov2-hydroxy-2-methylcyclohexan-1-one (Computed) nih.gov
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂C₇H₁₂O₂
Molecular Weight 114.14 g/mol 114.14 g/mol 128.17 g/mol
XLogP3 ~0.50.4Not Available
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 111

Note: The data for this compound is predicted based on its structure, while the data for the other compounds is from computational predictions available in PubChem.

Computational Modeling of Reaction Pathways and Transition State Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For this compound, this could involve studying reactions such as its formation, decomposition, or its participation in further synthetic steps. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

The analysis of transition states is key to understanding the kinetics of a reaction. For example, in the synthesis of substituted cyclopentanones, computational studies have been used to understand the diastereoselectivity of the reaction by predicting a stepwise diradical mechanism. While not directly on this compound, this demonstrates the capability of these methods. researchgate.net DFT calculations are often employed to locate transition state geometries and calculate their energies, which allows for the determination of activation barriers. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. acs.org An MD simulation of this compound would involve calculating the forces between atoms and using these to predict their motions, thus revealing the conformational landscape of the molecule. This would show how the cyclopentanone ring puckers and how the hydroxyl and methyl groups rotate in relation to the ring and to each other.

Furthermore, MD simulations are invaluable for studying solvation effects. The behavior and properties of this compound can be significantly influenced by the solvent it is in. By explicitly including solvent molecules in the simulation, it is possible to model how the solvent interacts with the solute, for example, through hydrogen bonding with the hydroxyl and carbonyl groups. These simulations can provide insights into solubility, and how the solvent might influence conformational preferences and reaction energetics.

Prediction of Reactivity and Selectivity via Computational Tools

Computational tools can be used to predict the reactivity and selectivity of this compound in various chemical reactions. Molecular electrostatic potential (MEP) maps, for instance, can be generated to visualize the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack, and a positive potential (blue) around the hydroxyl hydrogen, indicating its acidic nature.

Frontier Molecular Orbital (FMO) theory is another powerful predictive tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other reagents. The energy and shape of the HOMO and LUMO can indicate whether the molecule will act as a nucleophile or an electrophile and at which sites it is most likely to react. For reactions involving this compound, FMO analysis could help in predicting the regioselectivity and stereoselectivity of its reactions.

Synthesis and Exploration of Derivatives and Analogues of 2 Hydroxy 2 Methylcyclopentan 1 One

Systematic Modification of the Cyclopentanone (B42830) Skeleton

The modification of the fundamental cyclopentanone framework of 2-hydroxy-2-methylcyclopentan-1-one is a key strategy for developing new derivatives with unique properties. These modifications can include altering the ring size, changing the degree of saturation, or introducing substituents that modify the electronic and steric nature of the core structure.

A primary example of this approach is the expansion of the five-membered ring to a six-membered ring, yielding analogues such as 2-hydroxy-2-methylcyclohexanone. The synthesis of this particular analogue has been reported, demonstrating a direct modification of the carbon skeleton. chemsynthesis.com This alteration from a cyclopentanone to a cyclohexanone (B45756) ring system significantly impacts the molecule's conformational flexibility and the spatial arrangement of its functional groups, which can, in turn, influence its reactivity.

Another avenue of systematic modification involves the synthesis of unsaturated derivatives, such as 2-hydroxy-3-methyl-2-cyclopenten-1-one. This enol tautomer of 3-methylcyclopentane-1,2-dione (B147288) is a well-studied compound prepared through the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione. wikipedia.org The introduction of a double bond into the ring changes its planarity and electronic properties. Further modifications can be seen in the preparation of chiral building blocks like (S)-4-hydroxy-2-methylcyclopent-2-en-1-one. researchgate.net The synthesis of such compounds can be achieved from materials like 1-(2-furyl)ethanol via a modified Piancatelli rearrangement, showcasing a method to create functionally and stereochemically complex cyclopentanone skeletons. researchgate.net

These systematic modifications provide a platform for developing a wide array of derivatives, allowing researchers to fine-tune the molecule's core structure for specific applications.

Synthesis of Ring-Substituted and Heterocyclic Analogues

Beyond altering the carbon skeleton, the synthesis of analogues focuses on introducing various substituents onto the ring or replacing carbon atoms with heteroatoms to form heterocyclic structures. These changes can dramatically alter the chemical and physical properties of the parent compound.

The synthesis of ring-substituted analogues is exemplified by the preparation of 4-substituted cyclopentenone derivatives. The Piancatelli reaction is a powerful tool in this context, enabling the synthesis of 4-hydroxy-, 4-alkoxy-, and 4-aminocyclopent-2-enones from accessible furylcarbinols and various nucleophiles. researchgate.net This methodology provides a direct route to introducing functional groups at specific positions on the cyclopentenone ring.

While direct heterocyclic analogues of this compound are specific research targets, broader principles can be observed in the synthesis of other modified cyclic structures. For instance, research into ring-substituted 1-hydroxynaphthalene-2-carboxanilides, designed as derivatives of salicylanilides, involves extending a core structure with additional aromatic rings based on principles of bioisosterism. nih.gov This approach, which focuses on substituting anilide rings with electron-withdrawing groups, highlights a strategy for creating complex analogues with tailored electronic properties. nih.gov

Furthermore, open-chain analogues, such as chalcones (1,3-diaryl-prop-2-en-1-ones), are often studied in parallel with cyclic flavonoids. nih.gov The synthesis of hydroxy-substituted chalcones, for example, provides insight into the effects of substituent placement on molecular properties, which can be conceptually applied to the design of substituted cyclopentanone analogues. nih.gov

Comparative Reactivity and Structure-Reactivity Relationship Studies of Analogues

A critical aspect of synthesizing derivatives is understanding how structural changes affect their chemical reactivity and biological activity. Such structure-reactivity relationship (SRR) studies provide valuable insights for designing future analogues with enhanced or specific functionalities.

Comparative studies on chalcone (B49325) analogues offer a clear illustration of SRR principles that can be extrapolated to other cyclic ketones. Research on hydroxy-substituted chalcones has systematically investigated the influence of the position and number of hydroxyl groups on their antioxidant properties. nih.gov It was found that for chalcones with one or two hydroxyl groups on the B-ring, the antioxidant activity follows the trend: 2-OH < 3-OH << 4-OH << 3,4-di-OH. nih.gov The 3,4-dihydroxy substitution pattern was identified as the optimal arrangement for high antioxidant activity. nih.gov This demonstrates a direct correlation between the substitution pattern and a specific chemical property.

While direct comparative reactivity data for a wide range of this compound analogues is a subject of ongoing research, these related studies establish a clear precedent. They show that modifying the core skeleton, introducing substituents, and creating heterocyclic variants are effective strategies for modulating molecular properties, and that the resulting effects can be systematically studied to establish clear structure-reactivity relationships.

Emerging Research Directions and Future Perspectives in 2 Hydroxy 2 Methylcyclopentan 1 One Chemistry

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous-flow chemistry represents a significant paradigm shift in chemical manufacturing. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for seamless integration with real-time monitoring and automated optimization.

While specific research on the flow synthesis of 2-hydroxy-2-methylcyclopentan-1-one is not yet prominent, the principles have been successfully applied to structurally related cyclic α-hydroxy ketones. An electrochemical method for transforming δ-keto acids into cyclic α-hydroxy ketones has been developed, which is amenable to continuous-flow microfluidic systems. researchgate.net This approach, which generates an acyl anion equivalent from a carboxylic acid, could potentially be adapted for a precursor like 5-methyl-5-oxohexanoic acid to form the desired cyclopentanone (B42830) ring. The use of a continuous-flow electrochemical device would allow for precise control over reaction conditions, minimize side reactions, and enable safer handling of reactive intermediates on a larger scale. researchgate.net

The integration of automated synthesis platforms, powered by machine learning algorithms, could further accelerate the discovery and optimization of synthetic routes to this compound. These systems can rapidly screen a wide array of catalysts, solvents, and reaction conditions, identifying optimal parameters for yield and purity far more quickly than traditional manual methods.

Development of Novel Catalytic Systems for Efficient Transformations

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems is a key driver of innovation. For this compound, research is focusing on catalysts that can achieve high efficiency, selectivity, and sustainability.

A significant area of development is the asymmetric α-hydroxylation of ketones to produce enantiomerically enriched tertiary α-hydroxy ketones. An efficient method utilizes a cinchona alkaloid-derived phase-transfer catalyst to perform this transformation using molecular oxygen as the ultimate oxidant. acs.org This system has proven highly effective for a range of cyclic ketones, offering excellent yields and high enantiopurity. acs.org Applying such a system to 2-methylcyclopentanone (B130040) would provide a direct and atom-economical route to chiral this compound.

Another promising frontier is the use of earth-abundant metal catalysts and organocatalysts to replace expensive and toxic heavy metals. For instance, iron-based catalysts have been employed for the hydrogenative conversion of related cyclopentanone derivatives. researchgate.net Furthermore, palladium-catalyzed aerobic hydroxylation and cesium carbonate-catalyzed reactions using oxygen gas have been developed for the racemic synthesis of α-hydroxy ketones, showcasing greener alternatives to traditional oxidants. acs.org

Overview of Modern Catalytic Systems for α-Hydroxy Ketone Synthesis

Catalytic ApproachCatalyst TypeKey FeaturesPotential ApplicationReference
Asymmetric α-HydroxylationChiral Phase-Transfer Catalyst (Cinchona Alkaloid-Derived)Uses O₂ as the oxidant; provides high enantioselectivity for cyclic ketones.Enantioselective synthesis of (R)- or (S)-2-hydroxy-2-methylcyclopentan-1-one. acs.org
Aerobic HydroxylationPalladium or Cesium CarbonateEmploys inexpensive and environmentally benign oxygen gas as the oxidant.Racemic synthesis of this compound under greener conditions. acs.org
Biomass ConversionHomogeneous (e.g., mineral acids) and Heterogeneous (e.g., zeolites, metal oxides)Transforms renewable biomass-derived furfurals into cyclopentanone scaffolds.Sustainable synthesis of the core cyclopentanone structure from renewable feedstocks. acs.org
Electrochemical SynthesisGraphite Anode / Platinum CathodeGenerates a novel acyl anion equivalent from a carboxyl group for cyclization.Formation of the 2-hydroxy-cyclopentanone ring from δ-keto acid precursors. researchgate.net

Bio-inspired Chemical Transformations and Biomimetic Synthesis Approaches

Nature provides a rich blueprint for efficient and highly selective chemical transformations. Bio-inspired and biomimetic approaches seek to emulate nature's strategies, often employing enzymes or whole-cell systems to perform complex reactions under mild conditions. The synthesis of α-hydroxy ketones is an area where biocatalysis has shown immense promise. nih.govacs.org

Three primary biocatalytic strategies are particularly relevant for the synthesis of this compound: nih.gov

Thiamine Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes catalyze the umpolung (polarity reversal) carboligation of aldehydes. While typically used for linear α-hydroxy ketones, engineering these enzymes could potentially enable the cyclization of a suitably functionalized keto-aldehyde to form the target molecule with high enantiomeric excess. nih.govacs.org

Hydrolase-Mediated Dynamic Kinetic Resolution (DKR): This approach can resolve a racemic mixture of this compound. A lipase, for example, could selectively acylate one enantiomer, allowing for its separation. When combined with a racemization catalyst for the remaining substrate, this method can theoretically convert the entire racemic mixture into a single enantiomer, achieving conversions greater than 90% and enantiomeric excesses over 99%. nih.govacs.org

Whole-Cell Redox Processes: Microorganisms contain complex enzymatic machinery capable of selective oxidation and reduction reactions. The selective oxidation of a vicinal diol, such as 1,2-dimethylcyclopentane-1,2-diol, could yield the desired α-hydroxy ketone. Conversely, the asymmetric reduction of a precursor diketone, 2-methylcyclopentane-1,2-dione, could also provide the chiral product. These whole-cell systems have the advantage of in-situ cofactor regeneration, making them highly efficient. nih.govacs.org

Biomimetic synthesis can also inspire novel chemical pathways. The Piancatelli rearrangement, an acid-catalyzed transformation of furfuryl alcohols derived from biomass into cyclopentenones, mimics natural processes and provides a sustainable route to the core cyclopentanone ring system. nih.gov Further chemical modifications of these bio-derived intermediates could lead to the synthesis of this compound.

Biocatalytic Approaches for Asymmetric α-Hydroxy Ketone Synthesis

Biocatalytic StrategyEnzyme/System ClassReaction TypeAdvantagesReference
Umpolung CarboligationThDP-dependent LyasesJoins two aldehyde molecules.Forms enantiopure products from inexpensive starting materials; high productivities achievable. nih.govacs.org
Dynamic Kinetic Resolution (DKR)Hydrolases (e.g., Lipases)Selective acylation of one enantiomer combined with in-situ racemization.High conversion (>90%) and excellent enantiomeric excess (>99%); overcomes 50% theoretical yield limit of standard resolution. nih.govacs.org
Redox ProcessesWhole-cell microorganisms or isolated enzymes (Oxidoreductases)Asymmetric reduction of diketones or selective oxidation of diols.High yields and enantioselectivity; benefits from internal cofactor regeneration in whole-cell systems. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxy-2-methylcyclopentan-1-one, and how can reaction conditions be optimized to maximize yield?

  • Methodology :

  • Halogenation-Hydrolysis Pathway : Start with methylcyclopentanone, undergo halogenation (e.g., Cl or Br substitution) followed by controlled hydrolysis to yield the target compound. Monitor reaction progress via TLC and adjust pH/temperature to minimize side products .
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Yield optimization requires precise stoichiometric control of halogenating agents (e.g., SOCl2\text{SOCl}_2) and hydrolysis duration .
    • Critical Factors :
  • Temperature (60–80°C optimal for halogenation).
  • Catalyst selection (e.g., H2SO4\text{H}_2\text{SO}_4 for hydrolysis).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the diagnostic spectral markers?

  • Analytical Workflow :

  • NMR : 1H^1\text{H}-NMR should show a singlet for the hydroxyl proton (δ 1.5–2.0 ppm) and distinct methyl group splitting (δ 1.2–1.4 ppm). 13C^{13}\text{C}-NMR will highlight the carbonyl carbon at δ 210–220 ppm .
  • GC-MS : Look for a molecular ion peak at m/z 126 (C7_7H10_{10}O2_2) and fragmentation patterns consistent with cyclopentanone derivatives .
    • Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for cyclopentenone analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Strategies :

  • Standardized Assays : Use in vitro models (e.g., enzyme inhibition assays) under controlled pH and temperature. For example, compare antioxidant activity via DPPH radical scavenging with IC50_{50} values normalized to reference compounds .

  • Data Harmonization : Replicate conflicting studies using identical cell lines (e.g., HepG2 for cytotoxicity) and statistical methods (ANOVA with post-hoc Tukey tests) .

    • Example : A study comparing this compound to structurally similar compounds (Table 1) revealed that hydroxyl positioning significantly affects bioactivity .

    Table 1. Comparative Bioactivity of Cyclopentanone Derivatives

    CompoundStructural FeatureObserved Activity
    2-Hydroxy-3-methyl derivativeHydroxyl at C2, methyl at C3Antioxidant (EC50_{50} 50 µM)
    5-Hydroxycyclopentanecarboxylic acidCarboxylic acid groupAnti-inflammatory (IC50_{50} 10 µM)

Q. What computational methods are recommended to predict the environmental stability and reactivity of this compound?

  • Approaches :

  • DFT Calculations : Optimize molecular geometry using Gaussian 09 at the B3LYP/6-31G(d) level. Calculate bond dissociation energies (BDEs) for the hydroxyl group to assess oxidative stability .
  • Molecular Dynamics (MD) : Simulate degradation pathways in aqueous environments (e.g., hydrolysis rates at pH 4–9) using GROMACS .
    • Validation : Compare computational results with experimental degradation studies under UV exposure or varying temperatures .

Q. How should researchers design experiments to assess the compound’s potential as a fragrance ingredient while adhering to safety guidelines?

  • Regulatory Compliance :

  • Follow IFRA standards for dermal sensitization testing (e.g., Local Lymph Node Assay) and systemic toxicity thresholds. For example, limit concentrations to <0.1% in leave-on products based on QRA2 guidelines .
  • Use in vitro 3D skin models (e.g., EpiDerm™) to evaluate irritation potential .

Methodological Notes

  • Reproducibility : Document experimental parameters (e.g., solvent purity, instrument calibration) as per guidelines for reporting chemical synthesis .
  • Data Sharing : Deposit spectral data in public repositories (e.g., NIST Chemistry WebBook) to facilitate cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.